![molecular formula C14H18O2 B3037632 (2R)-2-cyclohexyl-2-phenylacetic acid CAS No. 51019-55-7](/img/structure/B3037632.png)
(2R)-2-cyclohexyl-2-phenylacetic acid
Overview
Description
(2R)-2-cyclohexyl-2-phenylacetic acid (CPA) is a cyclic organic compound that is of particular interest to scientists due to its many potential applications. CPA is a chiral molecule, meaning that it is asymmetric and has two different forms, one of which is the (2R)-enantiomer. This enantiomer has been studied extensively for its potential uses in the field of medicinal chemistry and drug development.
Mechanism of Action
The exact mechanism of action of (2R)-2-cyclohexyl-2-phenylacetic acid is not yet fully understood. However, it is believed to act by binding to and modulating the activity of various enzymes, receptors, and other proteins in the body. It has also been shown to interact with the endocannabinoid system, which is involved in a variety of physiological processes, including pain, inflammation, and mood regulation.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial effects, as well as modulate the activity of various enzymes, receptors, and other proteins in the body. It has also been shown to interact with the endocannabinoid system, which is involved in a variety of physiological processes, including pain, inflammation, and mood regulation.
Advantages and Limitations for Lab Experiments
(2R)-2-cyclohexyl-2-phenylacetic acid is a widely studied compound, and thus has many advantages when used in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its chiral nature makes it useful for a variety of applications, such as HPLC chiral selectors. Its wide range of biological activities also makes it an attractive candidate for drug development. However, this compound is not without its limitations. It is not water-soluble, and thus must be dissolved in a suitable solvent prior to use. Additionally, its chiral nature can make it difficult to separate the two enantiomers, as it requires specialized techniques such as HPLC.
Future Directions
The potential applications of (2R)-2-cyclohexyl-2-phenylacetic acid are vast, and there are numerous avenues for future research. These include further exploration of its biochemical and physiological effects, as well as its potential use in the development of new drugs. Additionally, further research into the synthesis of this compound, as well as its separation into enantiomers, could yield new methods for its production and use. Finally, further studies into the structure-activity relationships of this compound could lead to the development of novel compounds with enhanced biological activities.
Scientific Research Applications
(2R)-2-cyclohexyl-2-phenylacetic acid has been studied extensively in the field of medicinal chemistry and drug development. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. This compound has also been used as a chiral selector in HPLC, as well as a starting material in the synthesis of other compounds.
properties
IUPAC Name |
(2R)-2-cyclohexyl-2-phenylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H,15,16)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJLPPDFIRPBDA-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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